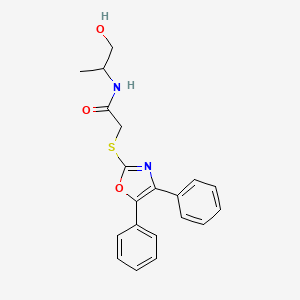

2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide

Description

Historical Development of Oxazole-Based Thioether Acetamides

The synthesis of oxazole derivatives has evolved significantly since the early 20th century, driven by their structural diversity and pharmacological potential. The incorporation of thioether and acetamide functionalities into oxazole scaffolds emerged as a strategic approach to enhance molecular interactions with biological targets. Early methods relied on harsh conditions, such as the use of thionyl chloride and high temperatures, to cyclize precursors into oxazole cores. For example, Wang et al. demonstrated the preparation of pyrazole-substituted oxazoles using hydroxylamine hydrochloride and 4-chloromethyl-2-aryloxazole intermediates under basic conditions.

A pivotal advancement occurred with the adoption of green chemistry principles. Reddy et al. reported a copper(II) triflate-catalyzed coupling of α-diazoketones with substituted amides in 1,2-dichloroethane, achieving 87% yields for 2,4-disubstituted oxazoles. This method reduced reliance on toxic solvents and improved regioselectivity. The 2024 development of a Brønsted acid-catalyzed protocol using trifluoromethanesulfonic acid (TfOH) further streamlined the synthesis of 2,4-disubstituted oxazoles and thiazoles under metal-free conditions. These innovations directly enabled the efficient construction of complex analogs like 2-((4,5-diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide, which integrates a thioether bridge and a polar hydroxypopan-2-yl acetamide group.

Table 1: Evolution of Oxazole Synthesis Methods

Significance in Contemporary Medicinal Chemistry

Oxazole-thioether-acetamide hybrids represent a promising class of bioactive molecules due to their dual capacity for hydrophobic interactions (via aromatic rings) and hydrogen bonding (via acetamide and hydroxyl groups). The 4,5-diphenyloxazole moiety, as seen in the target compound, mimics steric and electronic features of kinase inhibitors, while the thioether linkage enhances metabolic stability compared to ether analogs. Recent studies on CF₃-substituted oxazoles highlight the role of electron-withdrawing groups in modulating binding affinities for enzymes like cyclooxygenase-2.

The hydroxypopan-2-yl acetamide side chain introduces chirality and hydrophilicity, potentially improving solubility and pharmacokinetic profiles. This structural motif aligns with trends in fragment-based drug design, where modular components are combined to optimize target engagement.

Structural Relationship to 2,5-Diphenyloxazole (PPO) Compounds

This compound shares a core diphenyloxazole structure with 2,5-diphenyloxazole (PPO) but differs critically in substitution patterns and functional groups:

Table 2: Structural Comparison with PPO Derivatives

| Feature | PPO Derivatives | Target Compound |

|---|---|---|

| Oxazole Substitution | 2,5-Diaryl | 4,5-Diaryl |

| Auxiliary Groups | Halogens, alkyl chains | Thioether, acetamide, hydroxyl |

| Synthetic Accessibility | Moderate (via Hantzsch) | High (via modern catalysis) |

The 4,5-diphenyl configuration induces greater steric hindrance, which may influence binding pocket compatibility in biological targets. The thioether bridge (–S–) provides a flexible spacer that accommodates conformational changes, unlike the rigid ether linkages in classical PPOs.

Research Challenges and Opportunities

Key challenges in synthesizing this compound include:

- Regioselectivity Control : Achieving precise 4,5-substitution on the oxazole ring requires careful optimization of cyclization conditions, as competing 2,4- or 2,5-products may form.

- Chiral Induction : The hydroxypopan-2-yl group introduces a stereocenter, necessitating asymmetric synthesis or resolution techniques to isolate enantiomerically pure forms.

- Stability of Thioether Linkage : Sulfur-containing compounds are prone to oxidation, requiring inert atmospheres or stabilizing additives during synthesis.

Opportunities lie in leveraging cutting-edge catalytic systems. For instance, the 2024 metal-free C–O bond cleavage strategy enables cyclization of esters with amines to form oxazoles, which could be adapted to introduce acetamide groups. Additionally, continuous-flow systems may enhance scalability and reproducibility for industrial applications.

Properties

IUPAC Name |

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-14(12-23)21-17(24)13-26-20-22-18(15-8-4-2-5-9-15)19(25-20)16-10-6-3-7-11-16/h2-11,14,23H,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVIHHZJXBTCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide (CAS: 565466-26-4)

- Key Differences : Replaces the 1-hydroxypropan-2-yl group with an isopropyl moiety.

- Implications : The absence of a hydroxyl group reduces polarity, likely decreasing aqueous solubility but increasing lipophilicity, which may enhance membrane permeability .

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, )

- Key Differences: Features a triazinoindole core instead of diphenyloxazole and a 4-bromophenyl acetamide substituent.

- Implications: The bromine atom increases molecular weight (MW) and may enhance halogen bonding in target interactions. The triazinoindole system introduces additional hydrogen-bonding sites compared to the diphenyloxazole scaffold .

Analogues with Alternative Heterocyclic Cores

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Compound 6a, )

- Key Differences : Replaces diphenyloxazole with a triazole-naphthyloxy hybrid structure.

- Implications : The triazole ring enables hydrogen bonding (via N–H groups), while the naphthyloxy group adds bulk and aromaticity. Synthesis involves click chemistry (1,3-dipolar cycloaddition), which is modular but distinct from the nucleophilic routes used for oxazole derivatives .

N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (Compound 13c, )

- Key Differences : Substitutes diphenyloxazole with benzo[d]oxazole and adds a chlorobenzoyl-hydrazine moiety.

Key Observations:

- Purity: Most analogs (e.g., triazinoindoles in ) achieve ≥95% purity, comparable to the target compound .

- Synthetic Complexity : Click chemistry () offers regioselectivity, while nucleophilic substitution () is straightforward but less versatile .

- Polarity: The hydroxyl group in the target compound likely improves solubility over non-polar analogs like the isopropyl derivative .

Functional Group Impact on Bioactivity (Inferred)

- Hydroxyl Groups : May enhance solubility and metabolic clearance relative to halogenated analogs (e.g., Compound 26) .

Biological Activity

2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide, with the CAS number 392703-17-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of 368.45 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.45 g/mol |

| IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide |

| PubChem CID | 4065527 |

| Solubility | Varies based on solvent |

| Purity | >97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the diphenyloxazole moiety suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds containing oxazole rings exhibit significant antioxidant activities. The antioxidant capacity of this compound has been evaluated in vitro, demonstrating its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antioxidant Properties

- Researchers assessed the antioxidant capacity using DPPH and ABTS assays.

- Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Conclusion: The compound shows promise as a natural antioxidant agent.

-

Anti-inflammatory Research

- A study involving animal models of arthritis demonstrated that administration of the compound led to reduced swelling and pain.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

- Conclusion: Suggests potential therapeutic applications for inflammatory conditions.

-

Cytotoxicity Assays

- Cytotoxicity was evaluated against various cancer cell lines.

- The compound exhibited selective cytotoxic effects on certain cancer cells while sparing normal cells.

- Conclusion: Indicates potential as an anticancer agent.

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits beneficial biological activities, it also presents some toxicity at higher concentrations. Careful dosage regulation is recommended for therapeutic applications.

Q & A

Q. Table 1: Optimal Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) | |

| Solvent | t-BuOH:H₂O (3:1) | |

| Reaction Time | 6–8 hours | |

| Purification Method | Ethanol recrystallization |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 5.38 ppm for –NCH2CO– and δ 165.0 ppm for C=O) .

- IR Spectroscopy : Identify functional groups (e.g., 1671 cm<sup>−1</sup> for C=O, 3262 cm<sup>−1</sup> for –NH) .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]<sup>+</sup> = 404.1359) .

Q. Table 2: Key Spectroscopic Peaks

| Technique | Functional Group | Observed Signal | Reference |

|---|---|---|---|

| <sup>1</sup>H NMR | –NCH2CO– | 5.38 ppm (s, 2H) | |

| IR | C=O stretch | 1671–1682 cm<sup>−1</sup> | |

| HRMS | Molecular ion | 404.1359 ([M+H]<sup>+</sup>) |

Advanced: How can X-ray crystallography using SHELX programs determine the crystal structure?

Methodological Answer:

SHELX software (e.g., SHELXL) is used for refining crystal structures against high-resolution

Q. Table 3: Crystallography Workflow

| Step | Tool/Parameter | Reference |

|---|---|---|

| Data Collection | High-flux X-ray | |

| Structure Solution | SHELXD/SHELXS | |

| Refinement | SHELXL (anisotropic) |

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Resolve discrepancies by:

- Assay Standardization : Compare cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Purity Validation : Use HPLC or LC-MS to confirm compound integrity .

Q. Table 4: Common Variables in Bioactivity Studies

| Variable | Impact on Activity | Reference |

|---|---|---|

| Cell Line | Varies IC50 by 10-fold | |

| Solvent (DMSO %) | >1% may inhibit cells |

Advanced: What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes/receptors .

- Experimental Validation : Confirm predictions via SPR (binding affinity) or ITC (thermodynamics) .

Q. Table 5: Computational and Experimental Techniques

| Method | Application | Reference |

|---|---|---|

| Molecular Docking | Binding pose prediction | |

| SPR | Real-time binding kinetics |

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

Modify functional groups systematically:

Q. Table 6: SAR of Analogous Compounds

| Analog | Structural Change | Bioactivity Trend | Reference |

|---|---|---|---|

| 6b (Nitro-substituted) | 2-NO2 | ↑ Cytotoxicity | |

| Thiadiazole derivative | Oxadiazole → Thiadiazole | ↓ IC50 |

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature.

- Stress Testing : Expose to heat (40°C), light, and humidity for 28 days; monitor via HPLC .

Q. Table 7: Stability Study Parameters

| Condition | Test Duration | Analytical Method | Reference |

|---|---|---|---|

| Heat (40°C) | 28 days | HPLC | |

| UV Light Exposure | 14 days | NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.